molecular formula C15H15FO3 B2719726 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate CAS No. 193410-75-2

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate

Cat. No.: B2719726
CAS No.: 193410-75-2
M. Wt: 262.28
InChI Key: FJIOHHNVPMEHGW-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate is an organic compound that features a cyclohexenone ring substituted with dimethyl groups and a fluorobenzenecarboxylate ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c1-15(2)8-10(17)7-11(9-15)19-14(18)12-5-3-4-6-13(12)16/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIOHHNVPMEHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate typically involves the esterification of 5,5-dimethyl-3-oxo-1-cyclohexenyl carboxylic acid with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an anhydrous solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.

Major Products

    Oxidation: Formation of 5,5-dimethyl-3-oxo-1-cyclohexenyl carboxylic acid.

    Reduction: Formation of 5,5-dimethyl-3-hydroxy-1-cyclohexenyl 2-fluorobenzenecarboxylate.

    Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate serves as a valuable building block for creating more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For example:

  • Oxidation : Can yield corresponding ketones or carboxylic acids.
  • Reduction : Converts the carbonyl group to an alcohol.
  • Substitution : The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Biology

The compound has been investigated for its potential biological activities. Research indicates that it may interact with various biomolecules, suggesting possible roles in biochemical pathways. Studies on its binding affinity and specificity are crucial for understanding its biological mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Preliminary studies suggest potential anti-inflammatory and anticancer activities. For instance:

  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways.
  • Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation in vitro .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of related compounds derived from cyclohexenone structures. The findings indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications of the cyclohexenone framework could enhance biological activity .

Case Study 2: Biological Assessment

Another research project focused on synthesizing derivatives from similar chemical scaffolds and assessing their biological activities against glioblastoma cells. The results demonstrated that specific modifications led to enhanced apoptosis in cancer cells, highlighting the importance of structural variations in developing effective anticancer agents .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes due to its unique stability and reactivity profile. Its application in polymer chemistry and material science is an area of ongoing research.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2-cyclohexen-1-one: A structurally related compound with similar reactivity but lacking the fluorobenzenecarboxylate ester group.

    5,5-Dimethyl-3-oxo-1-cyclohexenyl carboxylic acid: The precursor to the ester, which shares similar chemical properties.

Uniqueness

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate is unique due to the presence of both the cyclohexenone ring and the fluorobenzenecarboxylate ester, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Biological Activity

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclohexene core with a keto group and a fluorobenzene moiety, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular Formula C13H13F1O3
Molecular Weight 236.24 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Preliminary studies suggest that it may exert effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : Docking studies indicate favorable interactions with target receptors, suggesting a mechanism similar to known inhibitors in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • A study reported that derivatives of similar compounds demonstrated cytotoxic effects against various cancer cell lines, comparable to established chemotherapeutics like doxorubicin .
    • In vitro assays revealed significant inhibition of cell proliferation in cancer models.
  • Radioprotective Effects :
    • Compounds related to this structure have been evaluated for their ability to protect against gamma radiation-induced damage in animal models .
  • Antimicrobial Properties :
    • The compound has been tested against bacterial strains, showing promising results in inhibiting growth, which may be valuable for developing new antibiotics.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis of Quinolines : A study utilized this compound as a precursor for synthesizing novel quinoline derivatives, which were evaluated for anticancer properties. Some derivatives exhibited significant cytotoxicity against cancer cell lines .
  • In Vivo Studies : Research involving animal models demonstrated the potential of certain derivatives to mitigate radiation damage, highlighting their therapeutic relevance in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate, and what are their comparative yields?

  • Methodological Answer : The compound is synthesized via esterification between 2-fluorobenzoic acid derivatives and the 5,5-dimethyl-3-oxocyclohexenol moiety. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or DCC) and coupling under anhydrous conditions. Greene’s Groups in Organic Synthesis highlights the use of N-(5,5-dimethyl-3-oxo-1-cyclohexenyl) as a transient protecting group, suggesting possible intermediates . Yields typically range from 60–80%, depending on solvent polarity (e.g., DMF vs. dichloromethane) and catalyst choice (e.g., DMAP). Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • <sup>1</sup>H/ <sup>13</sup>C NMR :
  • Cyclohexenyl moiety : Look for a deshielded carbonyl carbon (~200–210 ppm in <sup>13</sup>C NMR) and methyl groups (δ 1.0–1.2 ppm in <sup>1</sup>H NMR).
  • Aromatic region : The 2-fluorobenzoate group shows distinct splitting patterns due to <sup>19</sup>F coupling (e.g., doublets for ortho protons) .
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and conjugated ketone (~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution MS should match the molecular ion ([M+H]<sup>+</sup> ≈ 291.12 g/mol).

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; monitor degradation via HPLC.
  • Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1 month; assess purity loss using TLC (silica gel, 10% MeOH/CH2Cl2).
  • Humidity : Test hygroscopicity by equilibrating samples at 75% relative humidity. Stability data from CAS Common Chemistry suggest similar esters degrade <5% under inert, dark storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom on the benzoate ring activates the carbonyl toward nucleophilic attack. Kinetic studies (e.g., using <sup>18</sup>O isotopic labeling) can track acyl-oxygen cleavage pathways. Computational modeling (DFT at B3LYP/6-31G*) may predict transition states, while <sup>19</sup>F NMR monitors electronic effects during reactions .

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